
2-Chlorothiazole
Overview
Description
2-Chlorothiazole (C₃H₂ClNS) is a heterocyclic compound featuring a five-membered thiazole ring substituted with a chlorine atom at the 2-position. It serves as a versatile intermediate in medicinal chemistry and agrochemical synthesis due to its reactivity at both the chlorine and thiazole moieties. Key synthetic routes include Sandmeyer reactions (conversion of diazonium salts to this compound) and regioselective metalation of thiazole derivatives using n-butyllithium followed by trapping with electrophiles like isocyanates . The compound has been utilized in the synthesis of anticancer agents (e.g., benzimidazole-thiazole derivatives) , kinase inhibitors (e.g., dasatinib analogs) , and fluorescent receptor antagonists . Its biological relevance is underscored by studies demonstrating moderate anticancer activity against HepG2 and PC12 cell lines and reduced bee contact toxicity compared to neonicotinoid analogs like imidacloprid .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chlorothiazole can be synthesized through several methods. One common approach involves the reaction of 2-aminothiazole with a chlorinating agent. The process typically includes the following steps:
Diazotization: 2-Aminothiazole is treated with sodium nitrite and hydrochloric acid to form a diazonium salt.
Industrial Production Methods: In industrial settings, this compound is often produced using more scalable and cost-effective methods. One such method involves the reaction of allyl isothiocyanate derivatives with a chlorinating agent under mild conditions. This process is advantageous due to its simplicity and high yield .
Chemical Reactions Analysis
2-Chlorothiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in this compound can be replaced by other nucleophiles, such as amines or thiols, to form substituted thiazoles.
Oxidation and Reduction: this compound can be oxidized to form sulfoxides or sulfones, and reduced to form thiazolidines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic compounds
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or thiophenol in methanol.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted thiazoles
- Sulfoxides and sulfones
- Thiazolidines
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 2-Chlorothiazole derivatives as anticancer agents. For instance, a study by Ashour et al. (2023) synthesized several thiazole derivatives, including those based on this compound, and evaluated their cytotoxic effects against various cancer cell lines. The results indicated significant antiproliferative activity, particularly against HepG-2 (liver cancer) and MCF-7 (breast cancer) cells, with IC50 values of 14.05 µg/mL and 17.77 µg/mL, respectively .
Table 1: Cytotoxicity of this compound Derivatives
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
This compound Derivative A | HepG-2 | 14.05 |
This compound Derivative B | MCF-7 | 17.77 |
This compound Derivative C | HCT-116 | 29.65 |
This compound Derivative D | Hela | 32.68 |
This compound Derivative E | WI-38 | 36.17 |
These findings suggest that compounds containing the thiazole moiety can be promising candidates for the development of new anticancer therapies.
Neuroprotective Effects
In addition to its anticancer properties, compounds derived from this compound have been investigated for their neuroprotective effects. A study focused on the inhibition of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer’s disease, found that thiazole derivatives exhibited significant AChE inhibitory activity . The most effective compound demonstrated an IC50 value of 2.7 µM, indicating its potential as a therapeutic agent for cognitive disorders.
Anti-inflammatory Properties
The anti-inflammatory potential of thiazole derivatives has also been explored extensively. Research involving new derivatives synthesized from thiazoles indicated strong inhibition of COX-2 enzymes, which are critical in inflammatory processes. Compounds derived from this compound showed IC50 values ranging from 0.76 to 9.01 µM against COX-2, outperforming standard anti-inflammatory drugs like celecoxib .
Table 2: Anti-inflammatory Activity of Thiazole Derivatives
Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) |
---|---|---|
Thiazole Derivative A | 0.76 | >15 |
Thiazole Derivative B | 9.01 | >15 |
These results indicate that thiazoles could serve as effective anti-inflammatory agents.
Antimicrobial Activity
The antimicrobial properties of thiazoles have been well-documented, with studies showing that derivatives of this compound possess notable antibacterial activity against both Gram-positive and Gram-negative bacteria . The mode of action appears to involve disruption of bacterial cell membranes and inhibition of cell wall synthesis.
Case Studies
Several case studies illustrate the practical applications and effectiveness of thiazoles in drug development:
- Case Study A : A derivative containing a thiazole ring was developed as a selective inhibitor for the treatment of overactive bladder syndrome, demonstrating significant clinical efficacy in phase trials.
- Case Study B : Another derivative was optimized for use against systemic sclerosis but faced challenges during phase II trials due to efficacy concerns .
These case studies highlight the ongoing research efforts to harness the therapeutic potential of thiazoles.
Mechanism of Action
The mechanism of action of 2-Chlorothiazole varies depending on its application. In medicinal chemistry, it often acts as an enzyme inhibitor or receptor modulator. For example, it can inhibit the activity of certain kinases or interact with specific receptors to exert its effects. The molecular targets and pathways involved are specific to the compound’s structure and the biological system in which it is used .
Comparison with Similar Compounds
Structural and Reactivity Comparisons
Halogen-Substituted Thiazoles
The position of chlorine substitution significantly influences reactivity. For example:
- 5-Chlorothiazole exhibits higher nucleophilic aromatic substitution (NAS) reactivity with sodium methoxide (rate constant k = 1.863 × 10⁻⁶ s⁻¹M⁻¹) compared to 2-chlorothiazole (k = 0.81 × 10⁻⁶ s⁻¹M⁻¹) and 4-chlorothiazole (k = 0.05994 × 10⁻⁶ s⁻¹M⁻¹) . This trend is attributed to electronic effects, where electron-withdrawing substituents at the 5-position enhance leaving-group displacement.
Table 1: Reactivity of Halogen-Substituted Thiazoles with Sodium Methoxide
Halogen Position | Rate Constant (k, ×10⁻⁶ s⁻¹M⁻¹) |
---|---|
2-Cl | 0.81 |
4-Cl | 0.05994 |
5-Cl | 1.863 |
2-Br | 1.053 |
Data sourced from kinetic studies .
Benzothiazole Derivatives
2-Chlorobenzothiazole (C₇H₄ClNS) shares structural similarity but includes a fused benzene ring. It exhibits distinct physical properties, such as a higher boiling point (414.2 K at 0.040 bar) compared to this compound . The benzene ring enhances stability but reduces electrophilic reactivity at the thiazole ring.
Toxicity Profiles
- This compound vs. 6-Chloropyridine: In neonicotinoid analogs, replacing a 6-chloropyridine moiety with this compound (compound 2a) reduced bee contact toxicity (LD₅₀ = 0.023 μg/bee vs. C-29 analog = 0.038 μg/bee) .
- This compound vs. Imidacloprid : Despite lower acute toxicity (LD₅₀ = 0.023 μg/bee at 24 h vs. imidacloprid = 0.017 μg/bee), this compound derivatives retain the same toxicological grade (highly toxic) .
Table 2: Comparative Bee Toxicity of Thiazole Derivatives
Compound | LD₅₀ (μg/bee, 24 h) | Toxicological Grade |
---|---|---|
This compound | 0.023 | Highly Toxic |
Imidacloprid | 0.017 | Highly Toxic |
6-Chloropyridine | 0.038 | Highly Toxic |
Data adapted from Chen et al. (2021) .
Anticancer Activity
Benzimidazole-2-chlorothiazole hybrids (e.g., compound 39) show comparable cytotoxicity to 5-aminopyrimidine derivatives (e.g., compound 40) against HepG2 cells, with IC₅₀ values in the low micromolar range . However, the presence of electron-withdrawing groups (e.g., chloroacetyl) in analogs like 41 can enhance potency by improving membrane permeability .
Metabolic Stability
This compound-containing neonicotinoids undergo N-dealkylation and des-chlorination in humans, producing metabolites like des-difluoroethyl-FLUP and des-chloropyridinyl-FLUP . This contrasts with non-chlorinated thiazoles, which are more resistant to oxidative metabolism.
Biological Activity
2-Chlorothiazole is a heterocyclic compound recognized for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound contains a thiazole ring substituted with a chlorine atom. The thiazole moiety is known for its role in various biological activities due to its ability to interact with biological macromolecules.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated the minimal inhibitory concentration (MIC) of various thiazole derivatives, including this compound, against several pathogens:
Pathogen | MIC (µg/mL) |
---|---|
E. coli | 93.7 |
P. aeruginosa | 62.5 |
S. aureus | 46.9 |
C. albicans | 7.8 |
Aspergillus flavus | 5.8 |
These results highlight the compound's effectiveness against both Gram-negative and Gram-positive bacteria as well as fungi, indicating its potential as an antimicrobial agent .
Anticancer Activity
The anticancer potential of this compound has been investigated in various studies. Notably, it has shown selective cytotoxicity towards cancer cells while sparing normal cells. For instance, in MCF7 breast cancer cells, the IC50 value was found to be significantly lower than that in L929 normal fibroblast cells:
Cell Type | IC50 (µM) |
---|---|
MCF7 (Breast Cancer) | 82.64 |
L929 (Normal) | 185.86 |
This selectivity suggests that this compound may be developed into a therapeutic agent with reduced toxicity to normal tissues .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in cancer progression and microbial metabolism.
- Interaction with Cellular Pathways : The compound may interfere with signaling pathways critical for cell proliferation and survival, particularly in cancer cells.
Case Studies
- Neuroprotective Effects : A study explored the neuroprotective potential of thiazole derivatives, including this compound, against neurodegenerative diseases such as Alzheimer's and Parkinson's disease by inhibiting SIRT2, an enzyme implicated in neurodegeneration.
- Antifungal Activity : Another investigation focused on the antifungal properties of thiazole derivatives against various fungal strains, confirming that compounds like this compound exhibited potent activity against resistant strains of fungi .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2-Chlorothiazole to achieve high yield and purity?
- Methodological Answer : Prioritize stepwise optimization of reaction parameters (e.g., solvent polarity, temperature, and stoichiometry). Use column chromatography or recrystallization for purification, and validate purity via NMR and HPLC (>95% purity threshold). Compare yields against established protocols (e.g., cyclization of thiourea derivatives with chlorinating agents) .
- Key Considerations : Document reaction conditions exhaustively (e.g., inert atmosphere, catalyst loading) to ensure reproducibility .
Q. What analytical techniques are most reliable for characterizing this compound and its intermediates?
- Methodological Answer :
Technique | Application | Advantages | Limitations |
---|---|---|---|
GC-MS | Volatile impurity profiling | High sensitivity | Limited to volatile compounds |
NMR | Structural elucidation | Atomic-level resolution | Requires high purity (>95%) |
HPLC | Purity assessment | Quantifies trace contaminants | Column compatibility challenges |
Reference spectral databases (e.g., SDBS, NIST) for cross-validation . |
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods for synthesis steps due to potential release of HCl gas. Employ PPE (gloves, goggles) and store the compound in airtight containers under inert gas. Consult safety data sheets for emergency response (e.g., neutralization of spills with sodium bicarbonate) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity of this compound across different solvents?
- Methodological Answer : Design a controlled solvent-screen experiment (e.g., DMSO, THF, chloroform) to isolate solvent effects. Monitor reaction progress via in-situ IR spectroscopy and compare kinetic data. Replicate conflicting studies under identical conditions to identify variables (e.g., trace moisture, oxygen levels) .
- Data Interpretation : Apply multivariate analysis (e.g., PCA) to distinguish solvent polarity from nucleophilicity effects .
Q. What computational approaches are effective for studying this compound’s reaction mechanisms?
- Methodological Answer :
- DFT Calculations : Model transition states and intermediates using Gaussian or ORCA software. Validate with experimental kinetic isotope effects (KIEs).
- MD Simulations : Simulate solvent interactions in explicit solvent models (e.g., water, ethanol) to predict solvation effects.
Cross-reference computational findings with experimental Hammett plots or isotopic labeling studies .
Q. How should researchers design experiments to investigate this compound’s degradation products under varying pH conditions?
- Methodological Answer :
- Experimental Design : Expose this compound to buffered solutions (pH 2–12) at controlled temperatures. Use LC-HRMS to identify degradation products.
- Hypothesis Testing : Propose degradation pathways (e.g., hydrolysis, ring-opening) and validate via synthetic standards.
- Statistical Framework : Apply time-series analysis and Arrhenius equations to model degradation kinetics .
Q. Cross-Cutting Methodological Guidelines
- Literature Review : Use Google Scholar with keywords like "this compound synthesis kinetics" or "thiazole ring stability," prioritizing high-impact journals and citation counts .
- Data Contradiction Analysis : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypotheses and refine experimental aims .
- Reproducibility : Adhere to Beilstein Journal guidelines for documenting experimental details (e.g., reagent lot numbers, instrument calibration) in supplementary materials .
Properties
IUPAC Name |
2-chloro-1,3-thiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClNS/c4-3-5-1-2-6-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLEYVGWAORGTIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30184428 | |
Record name | 2-Chlorothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30184428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3034-52-4 | |
Record name | 2-Chlorothiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3034-52-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Chlorothiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003034524 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiazole, 2-chloro- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43543 | |
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Record name | 2-Chlorothiazole | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chlorothiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.300 | |
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Record name | 2-CHLOROTHIAZOLE | |
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Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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